3-(6-Fluoro-4-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Fluoro-4-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is a complex organic compound characterized by its unique structure, which includes a piperidine-2,6-dione core and a fluoro-substituted isoindolinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-4-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindolinone core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoro-4-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols .
Scientific Research Applications
3-(6-Fluoro-4-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and photochromic materials.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-(6-Fluoro-4-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A related compound with similar structural features, used in the treatment of multiple myeloma.
Thalidomide: Another structurally related compound with historical significance in medicine.
Uniqueness
3-(6-Fluoro-4-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H11FN2O4 |
---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
3-(5-fluoro-7-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11FN2O4/c14-6-3-7-8(10(17)4-6)5-16(13(7)20)9-1-2-11(18)15-12(9)19/h3-4,9,17H,1-2,5H2,(H,15,18,19) |
InChI Key |
IIZNGHNNJBCCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.